Imazethapyr Impurity 14

説明

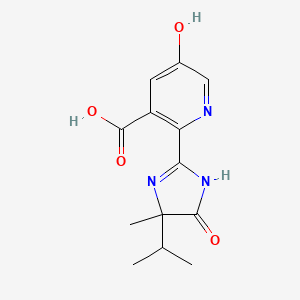

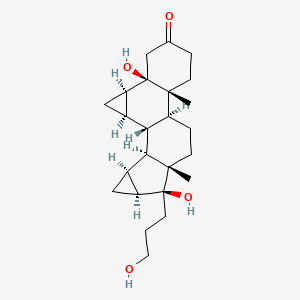

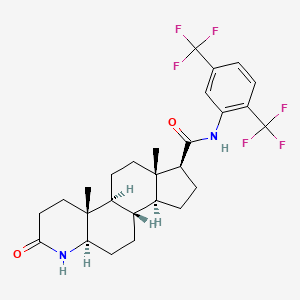

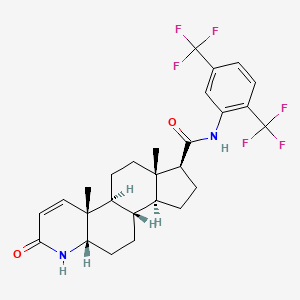

Imazethapyr Impurity 14 is an impurity of Imazethapyr, a herbicide . It has a molecular formula of C13H15N3O4 and a molecular weight of 277.28 . The IUPAC name for this compound is 5-hydroxy-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid .

Molecular Structure Analysis

The InChI key for Imazethapyr Impurity 14 is NPZVMJUVFWHFPW-UHFFFAOYSA-N . The canonical SMILES representation is CC©C1(C(=O)NC(=N1)C2=C(C=C(C=N2)O)C(=O)O)C .科学的研究の応用

Application in Environmental Science and Pollution Research

Specific Scientific Field

Environmental Science and Pollution Research

Summary of the Application

Imazethapyr is a widely used imidazolinone herbicide worldwide, and its potential adverse effects on non-target plants have raised concerns . Understanding the mechanisms of imazethapyr phytotoxicity is crucial for its agro-ecological risk assessment .

Methods of Application or Experimental Procedures

The comprehensive molecular responses and metabolic alterations of Arabidopsis in response to imazethapyr were investigated . Root exposure to imazethapyr was used in the experiment .

Results or Outcomes

Root exposure to imazethapyr inhibited shoot growth, reduced chlorophyll contents, induced photoinhibition, and decreased photosynthetic activity . By non-target metabolomic analysis, 75 metabolites that were significantly changed after imazethapyr exposure were identified . These results revealed the molecular and metabolic basis of imazethapyr toxicity on non-target plants .

Application in Pesticide Ecotoxicology Research

Specific Scientific Field

Pesticide Ecotoxicology Research

Summary of the Application

Effectively controlling target organisms while reducing the adverse effects of pesticides on non-target organisms is a crucial scientific inquiry and challenge in pesticide ecotoxicology research .

Methods of Application or Experimental Procedures

The study focused on the alleviation of herbicide ®-imazethapyr [®-IM] to non-target plant wheat by active regulation between auxin and secondary metabolite 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazine-3(4H)-one (DIMBOA) .

Results or Outcomes

®-IM reduced 32.4% auxin content in wheat leaves and induced 40.7% DIMBOA accumulation compared to the control group . Transcriptomic results indicated that restoration of the auxin level in plants promoted the up-regulation of growth-related genes and the accumulation of DIMBOA up-regulated the expression of defense-related genes .

Application in Aquatic Toxicology

Specific Scientific Field

Summary of the Application

Imazethapyr has been studied for its effects on aquatic organisms. The toxicity of technical-grade imazethapyr and imazethapyr formulation has been evaluated on various aquatic species .

Methods of Application or Experimental Procedures

The study involved exposing different aquatic species to varying concentrations of imazethapyr and observing the effects .

Results or Outcomes

Technical-grade imazethapyr or imazethapyr formulation showed very low toxicity in Mycrocsytis aeruginosa (IC 20: 14–20 mg L −1), Selenastrum capricornutim (EC 50: 22.4 mg L −1), and Navicula pelicullosa (EC 50: 22.9 mg L −1) .

Safety And Hazards

将来の方向性

Future research could focus on the alleviation of herbicide stress in non-target plants like wheat by actively regulating between auxin and secondary metabolite 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazine-3 (DIMBOA) . This insight into the interference mechanism of herbicides to the plant growth-defense system could facilitate the design of improved strategies for herbicide detoxification .

特性

IUPAC Name |

5-hydroxy-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-6(2)13(3)12(20)15-10(16-13)9-8(11(18)19)4-7(17)5-14-9/h4-6,17H,1-3H3,(H,18,19)(H,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZVMJUVFWHFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imazethapyr Impurity 14 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)